molecular formula C25H20N2O2S B4766885 3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile

3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile

Cat. No. B4766885
M. Wt: 412.5 g/mol
InChI Key: BFBUGIRCWXUMNY-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MI-773, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of MI-773 involves the inhibition of the MDM2 protein. MDM2 is responsible for binding to p53 and promoting its degradation. By inhibiting MDM2, MI-773 can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis. MI-773 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the development of drug resistance in cancer cells.
Biochemical and Physiological Effects
MI-773 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of the MDM2 protein, MI-773 has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. MI-773 has also been shown to inhibit the growth of cancer stem cells and to enhance the efficacy of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MI-773 is its ability to inhibit the activity of the MDM2 protein, which is a key regulator of the p53 tumor suppressor pathway. This makes MI-773 a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of MI-773 in lab experiments. MI-773 is a complex compound that requires a high degree of expertise in organic chemistry to synthesize. Additionally, the use of MI-773 in lab experiments requires careful consideration of its potential toxicity and side effects.

Future Directions

There are numerous future directions for research on MI-773. One area of research is the development of new cancer therapies based on the inhibition of the MDM2 protein. MI-773 has shown promise in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the exploration of MI-773 as a potential therapy for other diseases, such as neurodegenerative disorders. Finally, there is a need for further research on the synthesis of MI-773 and its potential toxicities and side effects.

Scientific Research Applications

MI-773 has been the subject of numerous scientific studies exploring its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. MI-773 has been shown to inhibit the activity of the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting MDM2, MI-773 can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis.

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[1-[(4-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-19-11-13-20(14-12-19)17-27-18-21(24-9-5-6-10-25(24)27)15-23(16-26)30(28,29)22-7-3-2-4-8-22/h2-15,18H,17H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBUGIRCWXUMNY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile
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3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile
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3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile
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3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile
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3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile
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3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile

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